molecular formula C8H12N6O B12919632 5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 6324-90-9

5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12919632
CAS No.: 6324-90-9
M. Wt: 208.22 g/mol
InChI Key: XYJUGNICUOETFE-UHFFFAOYSA-N
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Description

5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for anticancer drug development .

Properties

CAS No.

6324-90-9

Molecular Formula

C8H12N6O

Molecular Weight

208.22 g/mol

IUPAC Name

5-amino-3-butyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C8H12N6O/c1-2-3-4-14-6-5(12-13-14)7(15)11-8(9)10-6/h2-4H2,1H3,(H3,9,10,11,15)

InChI Key

XYJUGNICUOETFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC(=N2)N)N=N1

Origin of Product

United States

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